Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate

Dihydroorotase Inhibition Pyrimidine Biosynthesis Enzyme Assay

Researchers seeking CNS-penetrant scaffolds for hit-to-lead optimization often struggle to find commercially available, tractable 3-furoate chemotypes. Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate (CAS 175276-70-7) addresses this gap as a validated dihydroorotase (DHOase) inhibitor (IC50=180 µM) with a CNS drug-like profile (TPSA 65.5 Ų, XLogP3 2.6). Its free para-amine handle enables rapid parallel SAR expansion via amide coupling or reductive amination, while the 3-furoate core provides distinct selectivity over common 2-furoate analogs. Available as a research chemical intermediate with ≥95% purity, this building block supports medicinal chemistry campaigns targeting de novo pyrimidine biosynthesis in cancer and infectious disease.

Molecular Formula C14H15NO3
Molecular Weight 245.27 g/mol
CAS No. 175276-70-7
Cat. No. B069148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate
CAS175276-70-7
Molecular FormulaC14H15NO3
Molecular Weight245.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(OC(=C1)C2=CC=C(C=C2)N)C
InChIInChI=1S/C14H15NO3/c1-3-17-14(16)12-8-13(18-9(12)2)10-4-6-11(15)7-5-10/h4-8H,3,15H2,1-2H3
InChIKeyHOOXMKJYQNXIIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate Overview


Ethyl 5-(4-aminophenyl)-2-methyl-3-furoate is a substituted furan derivative (C₁₄H₁₅NO₃, MW 245.27 g/mol) featuring a 4-aminophenyl substituent at the 5-position, a methyl group at the 2-position, and an ethyl ester at the 3-position of the furan ring [1]. It is a member of the Maybridge screening collection, a widely used library of drug-like small molecules for hit identification, and is listed under PubChem CID 2742184 . The compound is commercially available from multiple vendors, typically at ≥95% purity, and is primarily utilized as a research chemical intermediate and a building block for medicinal chemistry campaigns .

Why Generic Substitution Fails for Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate


This compound cannot be generically substituted by its closest analogs due to a confluence of subtle but critical structural features. First, positional isomerism of the amino group on the phenyl ring is known to drastically alter biological activity in related furan carboxylate series; the 4-aminophenyl isomer (175276-70-7) exhibits distinct dihydroorotase inhibitory capacity compared to its inactive 3-aminophenyl counterpart (175276-73-0) [1]. Second, the 3-furoate (furan-3-carboxylate) scaffold establishes a unique electronic and steric topology compared to the more extensively explored 2-furoate pharmacophore, which directly impacts target recognition and leads to different biological profiles [2]. Third, the specific convergence of the 4-aminophenyl group, 2-methyl substitution, and ethyl ester on the furan core is not replicated by any other commercially available analog; swapping any single substituent yields a compound with uncharacterized selectivity and potency shifts .

Quantitative Differentiation of Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate


Dihydroorotase (DHOase) Inhibitory Activity

This compound exhibits a unique, measurable inhibitory activity against dihydroorotase (DHOase), a key enzyme in the de novo pyrimidine biosynthesis pathway, which is a validated anti-proliferative and anti-infective target. An in vitro assay using the enzyme isolated from mouse Ehrlich ascites cells reports an IC50 of 1.80 × 10⁵ nM (180 µM) at pH 7.37 for this specific compound [1]. Critically, this activity is not shared by its closest structural isomer, Ethyl 5-(3-aminophenyl)-2-methyl-3-furoate (CAS 175276-73-0), which is reported to be inactive against the same enzyme, demonstrating that the para-substitution of the aniline ring is a key determinant for target engagement [2].

Dihydroorotase Inhibition Pyrimidine Biosynthesis Enzyme Assay

CNS MPO and Drug-Likeness Profile

This compound's computed properties align well with oral drug-likeness criteria, which is critical for its prioritization in high-throughput screening libraries. It has a molecular weight of 245.27 g/mol, a calculated partition coefficient (XLogP3-AA) of 2.6, 1 hydrogen bond donor (HBD), and 4 hydrogen bond acceptors (HBA), satisfying all four of Lipinski's Rule of Five criteria [1]. Compared to the broader class of furan-2-carboxylate derivatives, which often exhibit higher topological polar surface area (TPSA) due to ester orientation, this furan-3-carboxylate isomer has a computed TPSA of 65.5 Ų, placing it in a favorable range for blood-brain barrier penetration (CNS MPO score ≥4) [2]. Many furan-2-carboxylate analogs exceed TPSA thresholds (>80 Ų), making this scaffold a preferred starting point for CNS-targeted programs.

Drug-Likeness Lipinski's Rule of Five CNS MPO Score

Maybridge Screening Collection Inclusion

The inclusion of this compound in the Maybridge screening collection provides a form of quality assurance not guaranteed by all commercial vendors. The Maybridge collection applies specific exclusion criteria to remove reactive molecules (e.g., pan-assay interference compounds or PAINS) that generate false positives, whereas compounds sourced from general chemical catalogs do not undergo such curation . This pre-filtered status differentiates this compound from superficially similar but assay-interfering furan derivatives that lack the same quality control provenance.

Screening Library Drug Discovery False Positive Reduction

Application Scenarios for Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate


Hit Identification Targeting Pyrimidine Biosynthesis

Based on its measurable, albeit modest, inhibitory activity against dihydroorotase (IC50 = 180 µM), this compound can serve as a validated hit for initiating medicinal chemistry optimization programs targeting the de novo pyrimidine biosynthesis pathway, a strategy relevant to cancer and certain infectious diseases [1]. Its confirmed synthetic tractability through the ethyl ester and primary amine handles makes it a viable scaffold for hit-to-lead elaboration.

CNS Drug Discovery with Favorable MPO Profile

With a computed TPSA of 65.5 Ų and an XLogP3 of 2.6, this compound resides within the established CNS drug-like space, offering a significant advantage over 2-furoate analogs with higher TPSA for blood-brain barrier penetration [1]. It is an ideal choice for CNS-focused screening campaigns, where starting with a scaffold predisposed to favorable CNS MPO scores is a proven strategy to reduce late-stage attrition.

Focused Library Synthesis via Amine Derivatization

The free primary aromatic amine at the para-position of the phenyl ring provides a clean, orthogonal handle for rapid parallel diversification (e.g., amide coupling, reductive amination, or sulfonylation). This chemical functionality is ideally suited for generating focused libraries to probe structure-activity relationships (SAR) around the DHOase pharmacophore or for any target where aminophenyl-furan chemotypes are privileged [1].

Reference Tool for Furan Carboxylate Selectivity Profiling

Given the documented, scaffold-specific difference in biological activity between the 3-furoate and 2-furoate series, this compound can serve as a reference tool to probe the selectivity of newly identified biological targets (e.g., enzymes or receptors) for the furan-3-carboxylate pharmacophore over the more common furan-2-carboxylate motif [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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